Wilforlide B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

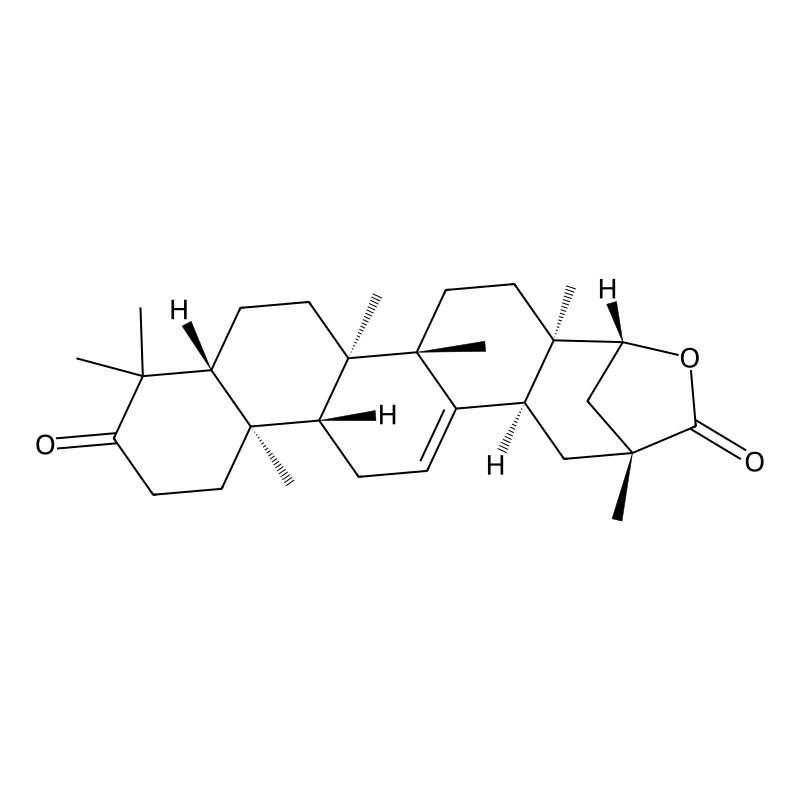

Wilforlide B is a natural compound classified as a norditerpenoid, primarily isolated from the plant Tripterygium wilfordii, commonly known for its medicinal properties. The chemical formula of Wilforlide B is , with a molecular weight of approximately 452.7 g/mol. This compound is part of a broader class of triterpenoids and has gained attention for its potential therapeutic applications, particularly in treating inflammatory and autoimmune diseases

Wilforlide B is a naturally occurring compound found in the traditional Chinese herb, Thunder God Vine (Tripterygium wilfordii)[1]. While its chemical cousin, Wilforlide A, has received significant scientific attention for its potential therapeutic properties, research on Wilforlide B remains limited. A few studies have explored the potential antiviral activity of Wilforlide B. One study investigated its effectiveness against Respiratory Syncytial Virus (RSV), a common respiratory illness in infants and young children. The findings suggest that Wilforlide B, along with other extracts from Thunder God Vine, exhibited antiviral activity against RSV in cell cultures []. However, further research is needed to confirm these findings and understand the underlying mechanisms of action. Preliminary research also suggests that Wilforlide B might possess anti-inflammatory and immunomodulatory properties []. However, these findings are based on in vitro studies, and further investigation is necessary to determine its potential therapeutic applications and safety profile.Limited Research:

Antiviral Properties:

Other Potential Applications:

- Oxidation: This reaction leads to various oxidized derivatives, which can have differing biological activities.

- Reduction: Reduction reactions modify the functional groups in Wilforlide B, potentially altering its pharmacological properties.

- Substitution: Substitution reactions introduce new functional groups into the molecule, which can affect its reactivity and interaction with biological targets.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are typically controlled for temperature and pH to ensure desired outcomes.

Wilforlide B exhibits significant biological activity, particularly in the context of cancer and inflammation:

- Anticancer Effects: It has been shown to induce apoptosis in various cancer cell lines, inhibiting tumor growth through mechanisms involving enzyme inhibition and changes in gene expression.

- Anti-inflammatory Properties: Wilforlide B modulates immune responses and has been studied for its effects on cytokine production and immune cell activation, making it a candidate for treating autoimmune disorders

And Mechanisms of Tripterygium Wilfordii Hook. F. and ..." class="citation ml-xs inline" data-state="closed" href="https://pmc.ncbi.nlm.nih.gov/articles/PMC8977547/" rel="nofollow noopener" target="_blank"> .

Studies on dosage effects in animal models suggest that low to moderate doses can effectively inhibit tumor growth without significant toxicity, highlighting its therapeutic potential.

The synthesis of Wilforlide B typically involves extraction from Tripterygium wilfordii using organic solvents like methanol or ethanol. The crude extract undergoes purification through techniques such as high-performance liquid chromatography (HPLC) to isolate Wilforlide B effectively. While industrial production methods are not extensively documented, they likely mirror laboratory extraction processes, focusing on maximizing yield and purity from plant sources .

Research indicates that Wilforlide B interacts with various biomolecules:

- Enzyme Inhibition: It has been shown to inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in diseases characterized by excessive inflammation or abnormal cell proliferation.

- Cell Surface Receptor Binding: The compound binds to specific receptors on cell surfaces, triggering intracellular signaling cascades that lead to apoptosis or modulation of immune responses

Wilforlide B shares structural and functional similarities with several other compounds derived from Tripterygium wilfordii. Notable similar compounds include:

Compound Name Molecular Formula Molecular Weight (g/mol) Toxicity Level Triptolide 360.4 Highly toxic Celastrol 450.6 Highly toxic Wilforlide A 454.7 Toxic Triptophenolide 312.4 Toxic Triptonide 358.4 Toxic Uniqueness of Wilforlide B

Wilforlide B is unique due to its specific structural configuration and biological activity profile compared to these similar compounds. While many share anti-inflammatory and anticancer properties, the precise mechanisms of action and interactions with cellular pathways vary significantly among them. This distinction may influence their therapeutic applicability and safety profiles

Botanical Sources and Phytochemical Context

Distribution in Tripterygium wilfordii and Related Species

Wilforlide B represents a significant triterpenoid compound with the molecular formula C30H44O3 and a molecular weight of 452.68 daltons [5]. This compound belongs to the extensive family of terpenoids derived from Tripterygium species, which constitute over 95% of the secondary metabolites identified from this genus [31]. The compound is classified as a norditerpenoid exhibiting anti-tumor effects in human cancer cells [1].

Tripterygium wilfordii Hook. f., commonly known as thunder god vine, serves as the primary botanical source for Wilforlide B [6]. This perennial woody vine belongs to the Celastraceae family and demonstrates natural distribution across eastern and southern China, Taiwan, Korea, and Japan [25] [30]. Recent taxonomic investigations have confirmed the presence of Tripterygium wilfordii in Vietnam, specifically in Cao Bang Province, expanding its known geographical range [32].

The genus Tripterygium encompasses four recognized species worldwide: Tripterygium doianum, Tripterygium hypoglaucum, Tripterygium regelii, and Tripterygium wilfordii [32]. Phylogenetic analyses utilizing plastid DNA regions have revealed that Tripterygium hypoglaucum and Tripterygium wilfordii cluster together, while Tripterygium regelii represents a distinct lineage [25] [27]. Molecular dating studies indicate that divergence within the Tripterygium genus occurred approximately 8.13 million years ago [25].

Wilforlide B has been isolated from multiple Tripterygium species, including Tripterygium regelii, where it was identified alongside twenty other known triterpenoids [4]. The compound has also been documented in Salacia impressifolia, indicating a broader distribution within the Celastraceae family [8]. Comprehensive phytochemical investigations have identified over 500 metabolites from Tripterygium wilfordii, with Wilforlide B representing one of the notable triterpene derivatives [6].

Table 1: Distribution of Wilforlide B in Tripterygium Species

Species Geographic Distribution Isolation Status Reference Tripterygium wilfordii China, Taiwan, Korea, Japan, Vietnam Confirmed [25] [32] Tripterygium regelii China, Korea Confirmed [4] Tripterygium hypoglaucum China Phylogenetically clustered with T. wilfordii [25] [27] Salacia impressifolia South America Confirmed [8] Tissue-Specific Accumulation Patterns

Quantitative analyses of terpenoid distribution in Tripterygium wilfordii reveal significant tissue-specific accumulation patterns for Wilforlide B and related compounds [44]. The tender root demonstrates the highest concentrations of multiple terpenoids, including triptolide, tripchlorolide, and demethylzelastral, while the root bark contains the greatest concentration of wilforlide A [44]. Comparative studies indicate that stem and twig tissues rank second and third in terpenoid content, respectively [44].

Tissue culture investigations provide additional insights into Wilforlide B accumulation patterns [42]. Cell suspension cultures of Tripterygium wilfordii contain quantifiable amounts of Wilforlide B, demonstrating the compound's presence across different tissue types [42]. The sterile seedlings, callus cultures, and cell suspension cultures all exhibit the capacity to produce Wilforlide B, with cell suspension cultures showing enhanced production capabilities [42].

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry analyses have confirmed the presence of Wilforlide B in various tissue culture systems [42]. The compound was tentatively identified based on ultraviolet and mass spectrometry spectra characteristics, demonstrating its consistent biosynthetic production across different cellular environments [42].

In mature Tripterygium plants, triterpenoids including Wilforlide B occur at relatively low concentrations, typically less than 1% of total metabolites [33]. However, specialized tissue culture systems can significantly enhance terpenoid accumulation, providing valuable insights into the biosynthetic capacity of different plant tissues [33].

Table 2: Tissue-Specific Accumulation of Terpenoids in Tripterygium wilfordii

Plant Part Relative Terpenoid Content Primary Compounds Reference Tender Root Highest Triptolide, tripchlorolide, demethylzelastral, Wilforlide B [44] Root Bark High (Wilforlide A dominant) Wilforlide A [44] Stem Moderate Mixed terpenoids [44] Twig Moderate Mixed terpenoids [44] Cell Suspension Cultures Enhanced production Wilforlide B confirmed [42] Terpenoid Biosynthesis in Plant Systems

Mevalonate Pathway Precursors for Wilforlide B Synthesis

Wilforlide B biosynthesis follows the established terpenoid biosynthetic framework, originating from the mevalonate pathway localized in the cytoplasm [17] [31]. The mevalonate pathway serves as the primary route for triterpene biosynthesis in higher plants, providing the essential five-carbon building blocks isopentenyl diphosphate and dimethylallyl diphosphate [17] [20].

The pathway initiates with three molecules of acetyl-coenzyme A, which undergo condensation to produce mevalonic acid through the sequential action of acetoacetyl-coenzyme A thiolase and 3-hydroxy-3-methylglutaryl-coenzyme A synthase [17] [31]. The rate-limiting enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase catalyzes the reduction of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, consuming two nicotinamide adenine dinucleotide phosphate molecules in the process [17] [20].

Subsequent phosphorylation and decarboxylation reactions convert mevalonate to isopentenyl diphosphate, which can be isomerized to dimethylallyl diphosphate by isopentenyl-diphosphate-delta-isomerase [17] [31]. The condensation of dimethylallyl diphosphate with two isopentenyl diphosphate molecules produces farnesyl diphosphate, the fundamental sesquiterpene precursor [31].

Triterpene biosynthesis, including Wilforlide B formation, requires the tail-to-tail condensation of two farnesyl diphosphate molecules to yield squalene [17] [31]. This reaction represents a critical branch point in the mevalonate pathway, directing carbon flux toward triterpene rather than sesquiterpene production [18] [21].

Table 3: Mevalonate Pathway Enzymes and Products

Enzyme Substrate Product Cofactors Required Reference Acetoacetyl-CoA thiolase 2 Acetyl-CoA Acetoacetyl-CoA - [17] [31] HMG-CoA synthase Acetoacetyl-CoA + Acetyl-CoA HMG-CoA - [17] [31] HMG-CoA reductase HMG-CoA Mevalonate 2 NADPH [17] [20] Mevalonate kinase Mevalonate Mevalonate-5-phosphate ATP [17] Phosphomevalonate kinase Mevalonate-5-phosphate Mevalonate diphosphate ATP [17] Mevalonate diphosphate decarboxylase Mevalonate diphosphate Isopentenyl diphosphate ATP [17] The regulation of mevalonate pathway flux significantly influences Wilforlide B biosynthesis [20]. 3-Hydroxy-3-methylglutaryl-coenzyme A reductase represents the primary regulatory checkpoint, with its activity determining the overall carbon flow toward triterpene production [20] [21]. Environmental factors and developmental signals can modulate enzyme expression and activity, thereby affecting Wilforlide B accumulation patterns [20].

Recent investigations have identified an alternative mevalonate pathway that operates simultaneously with the conventional route [17]. This alternative pathway resembles the ancestral mevalonate pathway found in archaea, wherein mevalonate 5-phosphate undergoes decarboxylation before phosphorylation [17]. The biological significance of this alternative route in triterpene biosynthesis remains under investigation [17].

Cytochrome P450-Mediated Oxidative Modifications

Cytochrome P450 enzymes play crucial roles in the oxidative modification of triterpene scaffolds, including those leading to Wilforlide B formation [22] [37]. These heme-containing monooxygenases catalyze the insertion of oxygen atoms into carbon-hydrogen bonds with high stereoselectivity, enabling the structural diversification essential for bioactive triterpene production [22] [38].

The biosynthesis of oxidized terpenoids relies on the coordinated action of terpene synthases and cytochrome P450 enzymes [37]. Fusion protein studies demonstrate that direct linkage between terpene synthases and cytochrome P450 enzymes can enhance the efficiency of oxidative modifications by improving substrate availability [37]. This spatial organization proves particularly important for hydrophobic triterpene substrates that may otherwise be lost through cellular compartmentalization [37].

Cytochrome P450 enzymes exhibit remarkable catalytic versatility in terpenoid biosynthesis, performing hydroxylation, epoxidation, dealkylation, and other oxidative transformations [22] [38]. The CYP716 subfamily demonstrates particular relevance to triterpene modification, with members capable of introducing hydroxyl groups at specific carbon positions [22]. These regiospecific hydroxylations contribute to the structural complexity observed in compounds like Wilforlide B [22].

The expression of cytochrome P450 genes often clusters with upstream biosynthetic genes in specific terpene biosynthetic pathways [22]. This genetic organization facilitates coordinated regulation of triterpene biosynthesis and ensures efficient metabolic flux from basic triterpene scaffolds to highly functionalized end products [22] [38].

Table 4: Cytochrome P450 Families in Triterpene Biosynthesis

CYP Family Substrate Specificity Modification Type Example Reaction Reference CYP716 β-amyrin, various triterpenes Hydroxylation C-9 hydroxylation of taxane skeleton [22] CYP88D β-amyrin Sequential oxidation C-11 position oxidation [22] CYP72A Triterpene scaffolds Multiple oxidations C-30 position oxidation [22] CYP725A Taxane derivatives Regiospecific hydroxylation Multiple site modifications [22] CYP726A Casbene and derivatives Oxidation reactions C-5 and C-9 oxidation [22] Environmental factors significantly influence cytochrome P450 expression and activity in triterpene-producing plants [26] [28]. Biotic and abiotic stresses can modulate the expression of specific cytochrome P450 genes, thereby affecting the production of defensive triterpenes like Wilforlide B [26] [38]. This stress-responsive regulation highlights the ecological importance of cytochrome P450-mediated triterpene modifications in plant defense strategies [28].

The metabolic engineering of cytochrome P450 enzymes presents opportunities for enhancing Wilforlide B production in heterologous systems [37] [38]. Strategies involving enzyme fusion, cofactor optimization, and pathway reconstruction can improve the efficiency of triterpene oxidation reactions [37]. These approaches prove particularly valuable for producing complex triterpenes that require multiple oxidative modifications [37] [38].

Ecological and Phylogenetic Significance in Producer Organisms

Wilforlide B and related triterpenes serve critical ecological functions in Tripterygium species, primarily as chemical defense compounds against herbivorous insects and pathogenic microorganisms [26] [28]. Terpenoids represent key players in plant-insect interactions, functioning as both direct deterrents and indirect defense signals that attract natural enemies of herbivores [26] [28].

The evolutionary significance of triterpene production in Tripterygium species reflects adaptation to specific ecological pressures [24] [25]. Phylogenetic analyses indicate that the divergence of Tripterygium species approximately 8.13 million years ago coincided with the development of specialized secondary metabolite profiles [25]. This temporal correlation suggests that triterpene biosynthesis capabilities contributed to species differentiation and ecological specialization [25] [27].

Triterpenes like Wilforlide B function as constitutive defense compounds, providing continuous protection against potential threats [28]. Unlike induced defense responses, constitutive defenses require sustained metabolic investment but offer immediate protection against unpredictable attacks [28]. The tissue-specific accumulation patterns observed for Wilforlide B reflect optimized allocation strategies that balance metabolic costs with defensive benefits [44].

The phylogenetic distribution of triterpene biosynthetic capabilities within the Celastraceae family indicates evolutionary conservation of key metabolic pathways [25] [31]. Comparative analyses reveal that closely related species often share similar triterpene profiles, suggesting inheritance of biosynthetic gene clusters [25]. However, species-specific modifications in cytochrome P450 complement can lead to distinct triterpene chemotypes [22] [38].

Table 5: Ecological Functions of Triterpenes in Plant Defense

Defense Type Mechanism Target Organisms Triterpene Role Reference Direct Defense Chemical deterrence Herbivorous insects Feeding inhibition, toxicity [26] [28] Indirect Defense Volatile signaling Predators of herbivores Attraction of natural enemies [26] [28] Antimicrobial Defense Membrane disruption Pathogenic microorganisms Cell wall/membrane damage [28] Allelopathic Effects Root exudation Competing plants Growth inhibition [28] Constitutive Protection Continuous presence Various threats Immediate response capability [28] Environmental gradients significantly influence the ecological significance of triterpene production in Tripterygium populations [24] [25]. Geographic variation in triterpene content reflects local adaptation to specific herbivore communities and climatic conditions [25]. This phenotypic plasticity enables Tripterygium species to maintain effective defenses across diverse habitats [25] [32].

The conservation implications of triterpene diversity in Tripterygium species warrant careful consideration [24] [32]. Phylogenetic diversity captures shared evolutionary history and may represent superior conservation currency compared to species richness alone [24]. The unique triterpene profiles of different Tripterygium populations contribute to overall phylogenetic diversity and should inform conservation prioritization efforts [24] [25].

Solvent selection and optimization constitute the foundation of effective Wilforlide B extraction protocols. The primary extraction methodologies involve systematic approaches utilizing both polar and non-polar solvent systems to maximize compound recovery while maintaining structural integrity [5] [6].

Traditional extraction protocols typically employ ethanol-water mixtures as the primary extraction medium. Research demonstrates that optimal extraction conditions utilize 80% ethanol-water mixtures at temperatures ranging from 70-85°C [6]. The multi-step extraction process involves initial solvent extraction followed by liquid-liquid partitioning using chlorinated solvents. Specifically, dichloroethane extraction has proven highly effective, with studies reporting the use of 1500 mL dichloroethane for processing 1200 mL concentrated extract [6].

The optimization strategy incorporates alkaline treatment as a critical purification step. Addition of 0.35 N sodium hydroxide solution facilitates the removal of interfering compounds by converting oil-soluble impurities to water-soluble forms, thereby enhancing the purity of the chlorinated alkane layer containing Wilforlide B [6]. This approach significantly reduces the formation of dark, viscous materials that complicate subsequent purification steps.

Sequential extraction protocols demonstrate superior efficiency compared to single-step procedures. The optimal approach involves three consecutive extractions using decreasing solvent volumes: initial extraction with 6-fold solvent volume, followed by 5-fold and 5-fold volumes respectively [6]. Each extraction period is optimized for 3, 2, and 2 hours respectively, ensuring maximum compound recovery while minimizing degradation [6].

Liquid-liquid extraction using methyl tert-butyl ether has emerged as an effective technique for Wilforlide B isolation, particularly when combined with atmospheric pressure chemical ionization tandem mass spectrometry analysis [7] [8]. This approach provides enhanced selectivity and reduced matrix interference compared to traditional extraction methods.

Chromatographic Separation Protocols

High-Performance Liquid Chromatography Parameters

High-Performance Liquid Chromatography represents the gold standard for Wilforlide B analysis and quantification. Multiple validated methodologies have been developed, each optimized for specific analytical requirements and sample matrices [5] [9] [10].

The most widely employed analytical method utilizes a Kromasil ODS C18 column (150 mm × 4.6 mm, 5 μm particle size) with an isocratic mobile phase consisting of acetonitrile-water (90:10, v/v) [9]. This system operates at a flow rate of 1.0 mL/min with UV detection at 210 nm and sample injection volumes of 20 μL [9]. The method demonstrates excellent linearity across the concentration range of 2.0-30.0 μg/mL with a correlation coefficient of 0.9999 [9]. Recovery rates consistently exceed 100.16±0.56%, indicating high analytical precision [9].

Alternative High-Performance Liquid Chromatography protocols employ gradient elution systems for enhanced separation of complex terpenoid mixtures. The ZORBAX Eclipse XDB-C8 column system utilizes water-acetonitrile gradients, both containing 0.05% formic acid, at 30°C column temperature [5]. This method incorporates evaporative light scattering detection, providing superior sensitivity for compounds lacking chromophores [5]. Flow rates are optimized at 0.8 mL/min with limits of detection below 0.149 μg on-column [5].

For mass spectrometry applications, Curosilpentafluorophenyl columns (250 × 4.6 mm, 5 μm) provide optimal separation characteristics [11]. The mobile phase consists of water and methanol-acetonitrile (1:1, v/v) in an isocratic ratio of 79:21 [11]. Detection at 219 nm, corresponding to the maximum absorbance wavelength of Wilforlide B, ensures optimal sensitivity [11]. Analysis time is maintained at 30 minutes with 1.0 mL/min flow rate [11].

High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry methods have been developed for bioanalytical applications [8]. These protocols monitor the transition of m/z 455.1 to 191.3 for Wilforlide B quantification with lower limits of quantification as low as 10 ng/mL in biological matrices [8]. The method demonstrates excellent precision with intra-day and inter-day variations within 15.4% and accuracy between 94.1-115.7% [8].

Preparative Thin-Layer Chromatography Applications

Preparative Thin-Layer Chromatography serves as an essential technique for small-scale purification of Wilforlide B, particularly for samples ranging from 3-10 mg [12] [13]. This methodology provides cost-effective separation capabilities suitable for research-scale applications where larger preparative systems are not economically justified.

Standard preparative Thin-Layer Chromatography protocols utilize silica gel 60 F254 plates with dimensions of 20×20 cm [12] [13]. The stationary phase provides optimal separation characteristics for terpenoid compounds due to its polar nature and uniform particle distribution [12]. Sample application is achieved using precision techniques to ensure narrow application bands and optimal resolution.

Mobile phase selection requires careful optimization based on the polarity characteristics of Wilforlide B and associated impurities. Petroleum ether-ethyl acetate gradient systems provide excellent separation, with typical ratios ranging from 90:10 to 65:35 depending on the specific separation requirements [12]. The desired retention factor should be maintained around 0.25 to ensure optimal separation within reasonable development times [13].

Visualization techniques for Wilforlide B employ ultraviolet illumination at 254 nm, taking advantage of the compound's natural chromophore [12] [13]. This non-destructive detection method allows for subsequent compound recovery without chemical modification. For enhanced sensitivity, plates may be briefly exposed to iodine vapor or other reversible staining agents.

Recovery procedures involve mechanical scraping of the identified bands followed by extraction with ethyl acetate [13]. The silica gel-compound mixture is subjected to filtration through appropriate filter media, with washing steps to ensure quantitative recovery. Typical recovery rates exceed 85-90% when proper techniques are employed [13].

Advanced Purification Techniques

Countercurrent Chromatography Approaches

Countercurrent Chromatography represents a sophisticated liquid-liquid chromatographic technique that eliminates solid support matrices, thereby reducing irreversible adsorption and enabling quantitative recovery of Wilforlide B [14] [15]. This methodology is particularly advantageous for compounds susceptible to degradation on solid stationary phases.

The fundamental principle of Countercurrent Chromatography relies on the differential distribution of Wilforlide B between two immiscible liquid phases [14]. The technique employs centrifugal force to maintain a liquid stationary phase within a rotating coil system while the mobile phase is pumped through in either co-current or counter-current fashion [14]. Separation efficiency depends primarily on the partition coefficient of Wilforlide B between the selected phase system.

Hydrostatic Countercurrent Chromatography systems utilize multi-layer coil configurations with revolution speeds ranging from 800-1200 rpm [15]. Optimal two-phase solvent systems for Wilforlide B separation typically employ n-hexane-ethyl acetate-methanol-water mixtures in ratios designed to achieve partition coefficients between 0.5-2.0 [15]. Stationary phase retention rates of 60-80% ensure adequate separation efficiency while maintaining reasonable analysis times [15].

Hydrodynamic Countercurrent Chromatography employs spiral tube assemblies operating at higher revolution speeds of 1000-1800 rpm [15]. These systems demonstrate enhanced efficiency for terpenoid separations, with flow rates optimized between 0.5-2.0 mL/min [15]. Detection typically employs ultraviolet monitoring at 254 nm or evaporative light scattering detection for enhanced sensitivity [15].

Dual-mode Countercurrent Chromatography represents an advanced approach where both phases are pumped simultaneously in opposite directions [15]. This technique provides enhanced resolution for closely related compounds and reduced analysis times for highly retained substances [15]. Partition coefficient ranges of 1.0-5.0 are optimal for dual-mode applications [15].

Supercritical Fluid Extraction Optimization

Supercritical Fluid Extraction utilizing carbon dioxide provides an environmentally sustainable and highly selective approach for Wilforlide B isolation [16] [17]. This technique exploits the unique solvating properties of supercritical fluids, which combine gas-like diffusivity with liquid-like density, enabling efficient penetration of plant matrices and selective compound extraction [16].

Standard Supercritical Fluid Extraction protocols employ carbon dioxide at pressures ranging from 200-400 bar and temperatures between 40-60°C [16] [18]. These conditions provide optimal balance between extraction efficiency and compound stability. Flow rates are typically maintained between 2.0-5.0 mL/min to ensure adequate contact time while preventing excessive solvent consumption [16].

Co-solvent addition significantly enhances the extraction of polar terpenoids like Wilforlide B [16] [18]. Ethanol represents the most commonly employed co-solvent due to its Generally Recognized as Safe status and excellent solvating properties for polar compounds [16]. Co-solvent concentrations between 5-15% provide optimal enhancement of extraction efficiency while maintaining selectivity [18].

Modified Supercritical Fluid Extraction systems incorporate dynamic gradient approaches where co-solvent concentration is varied throughout the extraction process [16]. This strategy enables sequential extraction of compounds with different polarities, effectively fractionating complex plant extracts. Pressure and temperature gradients may also be employed to optimize selectivity for specific target compounds [16].

Extraction vessel design influences efficiency through factors including bed geometry, particle size distribution, and flow patterns [16]. Vessel volumes typically range from 0.5-5.0 L depending on scale requirements [18]. Larger vessels enable processing of greater sample quantities but may require extended extraction times to achieve equilibrium [18].

Separation and recovery of extracted compounds typically involves controlled decompression in separator vessels maintained at reduced pressures [16] [18]. Temperature control during decompression prevents compound degradation while ensuring quantitative recovery. Multiple separator stages may be employed to achieve fractionation of extracted materials [18].

Process optimization requires systematic evaluation of extraction parameters including pressure, temperature, flow rate, co-solvent type and concentration, and extraction time [16]. Response surface methodology and design of experiments approaches facilitate efficient optimization while minimizing experimental effort [19]. Extraction efficiencies exceeding 90-98% are achievable with properly optimized systems [18].

XLogP3

6.6Hydrogen Bond Acceptor Count

3Exact Mass

452.32904526 g/molMonoisotopic Mass

452.32904526 g/molHeavy Atom Count

33Wikipedia

22,29-Epoxyolean-12-ene-3,29-dioneDates

Last modified: 04-14-2024